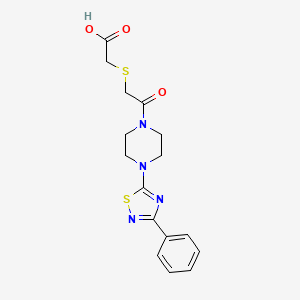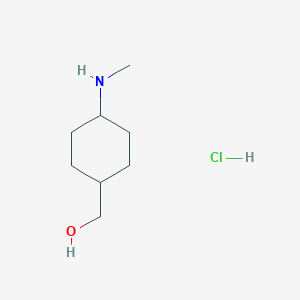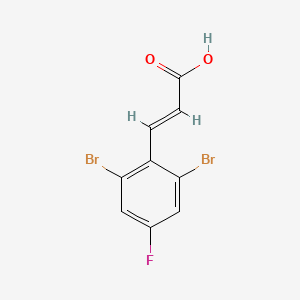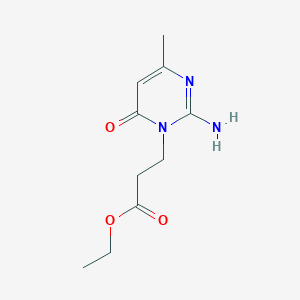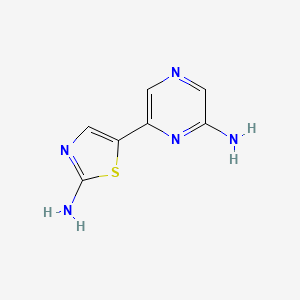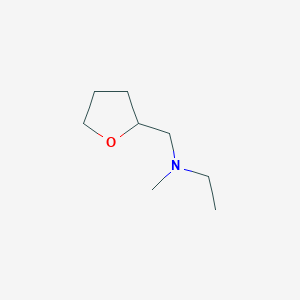
N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine is an organic compound with the molecular formula C6H13NO. It is a tertiary amine, characterized by the presence of a tetrahydrofuran ring attached to a methylamine group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine typically involves the reaction of tetrahydrofuran with methylamine under controlled conditions. One common method is the reductive amination of tetrahydrofuran-2-carboxaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure high efficiency and yield. The process often includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methyl-N-((tetrahydrofuran-2-yl)methyl)amine.
Substitution: Various substituted amines depending on the halogenating agent used.
Scientific Research Applications
N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The tetrahydrofuran ring provides structural stability, while the amine group facilitates interactions with various biological molecules. These interactions can influence cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-((tetrahydrofuran-2-yl)methyl)amine
- N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine N-oxide
- N-Methyl-N-((tetrahydrofuran-2-yl)methyl)propylamine
Uniqueness
This compound is unique due to its specific structural features, including the tetrahydrofuran ring and the tertiary amine group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-methyl-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-3-9(2)7-8-5-4-6-10-8/h8H,3-7H2,1-2H3 |
InChI Key |
ALCODIYWXRTMCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


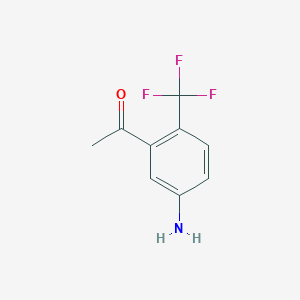
![1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)
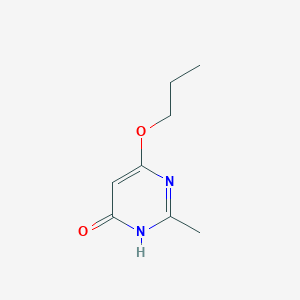
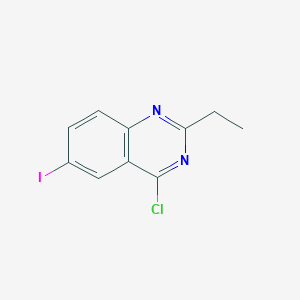
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
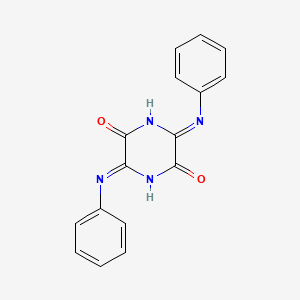
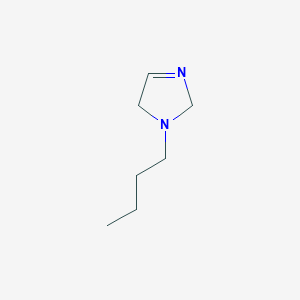
![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)
